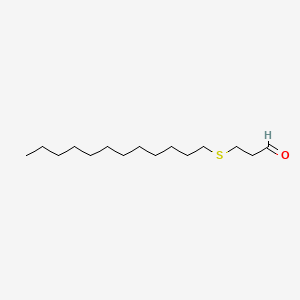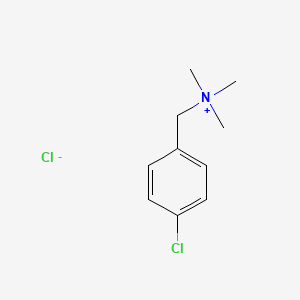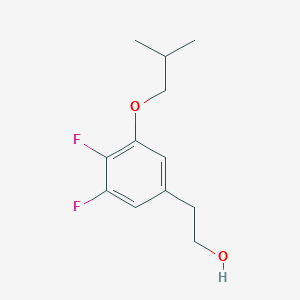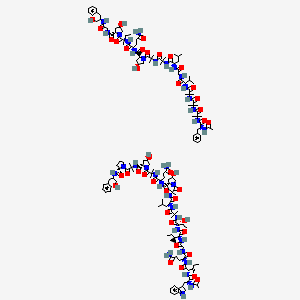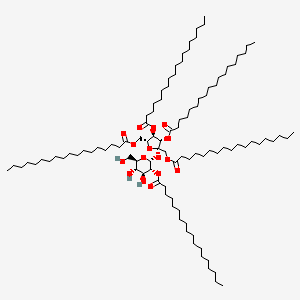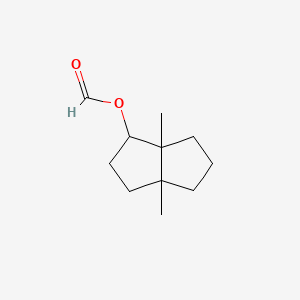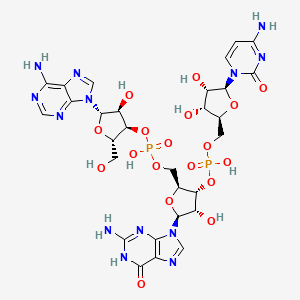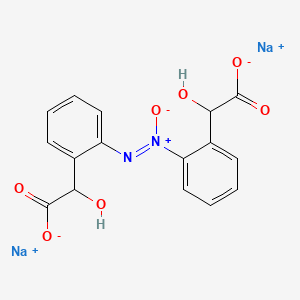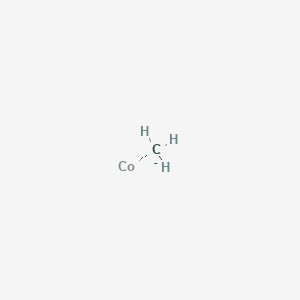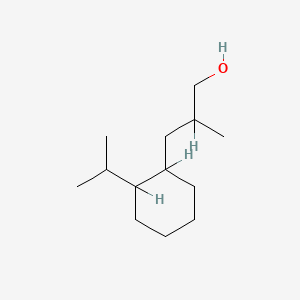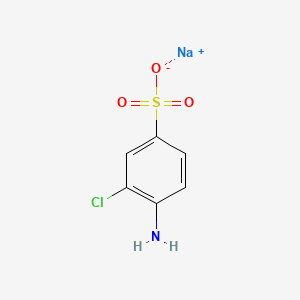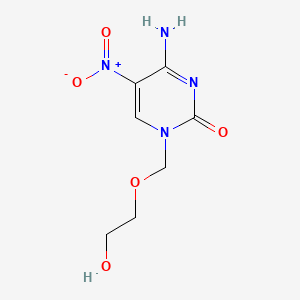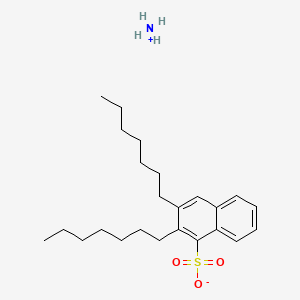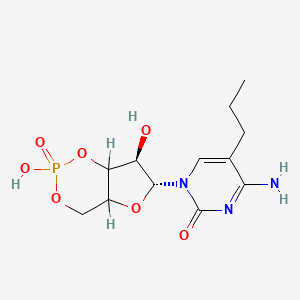
Dodecyl carbamodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecyl carbamodithioate is an organosulfur compound that belongs to the class of dithiocarbamates. These compounds are characterized by their ability to form stable complexes with transition metals, making them valuable in various industrial and scientific applications. This compound, in particular, is known for its role as a chain transfer agent in reversible addition-fragmentation chain transfer (RAFT) polymerization processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dodecyl carbamodithioate can be synthesized through the reaction of dodecylamine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows:
C12H25NH2+CS2+NaOH→C12H25NCS2Na+H2O
This reaction yields the sodium salt of this compound, which can be further purified and converted to its desired form .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed under controlled conditions. The reaction is typically carried out at room temperature, and the product is isolated through filtration and recrystallization processes to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions: Dodecyl carbamodithioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the dithiocarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine and hydrogen peroxide.
Substitution: Typical nucleophiles include alkyl halides and acyl chlorides.
Major Products:
Oxidation: The oxidation of this compound typically yields disulfides.
Substitution: Substitution reactions can produce a variety of products depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Dodecyl carbamodithioate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of dodecyl carbamodithioate involves its ability to form stable complexes with metal ions. This chelating ability allows it to inhibit metal-dependent enzymes by binding to the metal ion at the active site, thereby preventing the enzyme from catalyzing its reaction. In RAFT polymerization, this compound acts as a chain transfer agent, mediating the growth of polymer chains and allowing for precise control over polymer molecular weight and architecture .
Vergleich Mit ähnlichen Verbindungen
- Cyanomethyl methyl(phenyl) carbamodithioate
- 2-Cyano-2-propyl dodecyl trithiocarbonate
- 4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanyl pentanoic acid
Comparison: Dodecyl carbamodithioate is unique in its ability to form highly stable complexes with transition metals, making it particularly effective in applications requiring strong metal chelation. Compared to other dithiocarbamates, it offers superior performance in RAFT polymerization due to its long alkyl chain, which provides better solubility and compatibility with various monomers .
Eigenschaften
CAS-Nummer |
77375-20-3 |
|---|---|
Molekularformel |
C13H27NS2 |
Molekulargewicht |
261.5 g/mol |
IUPAC-Name |
dodecyl carbamodithioate |
InChI |
InChI=1S/C13H27NS2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15/h2-12H2,1H3,(H2,14,15) |
InChI-Schlüssel |
OFFDBKDOQPHOJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCSC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


